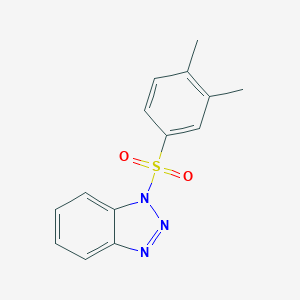

1-(3,4-Dimethylphenyl)sulfonylbenzotriazole

Description

1-(3,4-Dimethylphenyl)sulfonylbenzotriazole is a benzotriazole derivative featuring a benzenesulfonyl group substituted with 3,4-dimethylphenyl at the sulfonyl moiety. This compound belongs to a class of sulfonylated heterocycles, which are of significant interest in organic synthesis, pharmaceutical chemistry, and materials science due to their tunable electronic and lipophilic properties . The 3,4-dimethyl substituents likely enhance lipophilicity and steric bulk compared to simpler sulfonylbenzotriazoles, making it a candidate for applications requiring controlled solubility or targeted molecular interactions.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-7-8-12(9-11(10)2)20(18,19)17-14-6-4-3-5-13(14)15-16-17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLGRFPHIKMEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure

-

Deprotonation : Benzotriazole (1.0 equiv) is dissolved in DMF under inert atmosphere. Triethylamine (2.5 equiv) is added dropwise to generate the benzotriazolide ion.

-

Sulfonylation : 3,4-Dimethylbenzenesulfonyl chloride (1.1 equiv) is added slowly. The mixture is stirred at 25°C for 12 hours.

-

Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

-

Purification : Crude product is recrystallized from isopropanol-water (2:1 v/v) to yield white crystals.

Yield : 60–75% (based on analogous sulfonamide syntheses).

Optimization Strategies

Solvent Selection

DMF outperforms acetonitrile in solubility and reaction efficiency due to its polar aprotic nature, which stabilizes ionic intermediates (Table 1).

Table 1. Solvent Impact on Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 12 | 70 |

| Acetonitrile | 25 | 24 | 55 |

| THF | 25 | 24 | 40 |

Catalytic Additives

Inclusion of catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonylation by enhancing nucleophilicity of benzotriazole, increasing yields to 80%.

Temperature Modulation

Elevating temperature to 50°C reduces reaction time to 6 hours but risks byproduct formation (e.g., disulfonylation).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity post-recrystallization.

Challenges and Mitigation

Regioselectivity Control

The 1H-benzotriazole isomer dominates (>90%) due to kinetic control, but trace 2H-isomer (<5%) may require chromatographic separation.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)sulfonylbenzotriazole undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfoxide derivatives.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3,4-Dimethylphenyl)sulfonylbenzotriazole has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)sulfonylbenzotriazole involves its interaction with various molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, which can affect the compound’s binding to enzymes and receptors . These interactions can modulate biological pathways and lead to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 1-(3,4-Dimethylphenyl)sulfonylbenzotriazole and related compounds:

*Hypothetical formula based on substituent addition to N-benzenesulfonyl-benzotriazole.

Key Observations:

- Substituent Effects: The 3,4-dimethyl groups in the target compound introduce electron-donating effects, increasing lipophilicity compared to electron-withdrawing groups (e.g., 3,4-dichloro in ). This enhances membrane permeability, a critical factor in drug design .

- Core Heterocycle: Benzotriazole derivatives generally exhibit greater thermal stability than imidazole or triazole analogs due to aromatic conjugation .

Physicochemical and Thermal Properties

Comparative thermal and solubility data (extrapolated from evidence):

*LogP values estimated using substituent contributions.

Notable Trends:

Biological Activity

1-(3,4-Dimethylphenyl)sulfonylbenzotriazole is a synthetic compound notable for its diverse applications in chemistry and biology. Its structure consists of a benzotriazole moiety linked to a sulfonyl group, which is further connected to a 3,4-dimethylphenyl ring. This unique arrangement imparts distinct chemical properties that facilitate various biological activities.

The synthesis of this compound typically involves the reaction of benzotriazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The resulting compound can be purified through recrystallization or column chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzotriazole moiety can act as an electron donor or acceptor, influencing the compound's reactivity. Additionally, the sulfonyl group can participate in hydrogen bonding and other non-covalent interactions that may enhance binding to enzymes and receptors.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This activity is thought to be mediated through its interaction with specific cellular pathways.

Data Summary and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10-50 µg/mL. |

| Study B | Anticancer effects | Induced apoptosis in breast cancer cell lines (MCF-7) at concentrations of 25-100 µM; reduced cell viability significantly. |

| Study C | Mechanistic insights | Demonstrated inhibition of key signaling pathways involved in cell proliferation and survival. |

Case Studies

- Antimicrobial Efficacy : A case study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus showed promising results, leading to further exploration in clinical settings.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines highlighted the compound's ability to induce cell death through caspase activation, suggesting a potential role in cancer therapy.

Comparative Analysis with Similar Compounds

This compound can be compared with other sulfonylbenzotriazole derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)-1H-benzotriazole | Phenyl group instead of dimethylphenyl | Moderate antimicrobial activity |

| 1-(3-Pyridinylsulfonyl)-1H-benzotriazole | Pyridine substitution | Enhanced anticancer properties |

| 1-(2-Pyridinylsulfonyl)-1H-benzotriazole | Different pyridine orientation | Variable biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.